(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane
CAS No.: 1932110-29-6
Cat. No.: VC7907528
Molecular Formula: C7H14N2
Molecular Weight: 126.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1932110-29-6 |
|---|---|
| Molecular Formula | C7H14N2 |
| Molecular Weight | 126.2 g/mol |
| IUPAC Name | (1R,6S)-3-methyl-3,7-diazabicyclo[4.2.0]octane |
| Standard InChI | InChI=1S/C7H14N2/c1-9-3-2-7-6(5-9)4-8-7/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 |
| Standard InChI Key | AWWQFCRPACWRGB-RQJHMYQMSA-N |
| Isomeric SMILES | CN1CC[C@H]2[C@@H](C1)CN2 |
| SMILES | CN1CCC2C(C1)CN2 |
| Canonical SMILES | CN1CCC2C(C1)CN2 |
Introduction
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 126.20 g/mol | |
| Boiling Point | 196.3 ± 8.0 °C (760 mmHg) | |
| Flash Point | 85.9 ± 9.4 °C | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Vapour Pressure | 0.4 ± 0.4 mmHg (25°C) |
Spectral Data:
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FT-IR: Peaks corresponding to C-N bonds and methyl groups.
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NMR: Coupling constants and NOE correlations confirm stereochemistry .
Stability and Reactivity
The compound exhibits moderate stability under ambient conditions but is sensitive to strong acids/bases. The methyl group at C3 enhances steric hindrance, influencing reactivity in substitution reactions .
Synthetic Methodologies
Cyclization Strategies
The synthesis typically involves:
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Cyclization of Precursors: Reaction of diamines with diketones or maleic anhydrides under catalytic conditions (e.g., Pd or Ru catalysts) .
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Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to achieve the (1R,6S) configuration .
Key Steps:
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Ring Formation: Cyclization of N-methylglycine derivatives with dimethyl maleate in toluene .
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Purification: Chromatographic separation (silica gel or HPLC) to isolate the desired stereoisomer .
Industrial Production
Large-scale synthesis employs continuous flow reactors to optimize yield and reduce byproducts. Palladium-catalyzed hydrogenation is used for deprotection steps .
Analytical Characterization Techniques
Primary Methods
Secondary Methods
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FT-IR: Detection of C-N and C-H (methyl) stretches.
Biological and Pharmacological Applications
Orexin Receptor Antagonists
Derivatives of this scaffold are explored as non-peptide orexin receptor antagonists for treating sleep disorders and addiction . The bicyclic core mimics the binding motif of orexin peptides, enabling interaction with OX₁ and OX₂ receptors .
Medicinal Chemistry
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Enzyme Inhibition: Potential as a scaffold for kinase or protease inhibitors due to nitrogen atoms’ ability to form hydrogen bonds.
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Antimicrobial Activity: Preliminary studies suggest activity against Gram-positive bacteria .
Comparative Analysis with Related Compounds
| Compound | CAS Number | Key Differences | Application |
|---|---|---|---|
| (1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane | 1932519-57-7 | Inverted stereochemistry | Chiral resolution studies |
| (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane | 1417789-72-0 | Boc-protected amine at C3 | Intermediate in synthesis |
| 3,8-Diazabicyclo[4.2.0]octane dihydrochloride | 2227199-19-9 | Nitrogen at C8; hydrochloride salt form | Enhanced water solubility |
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